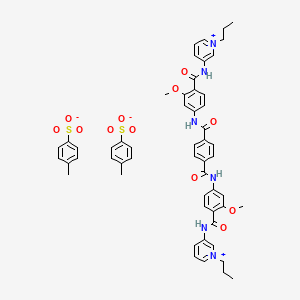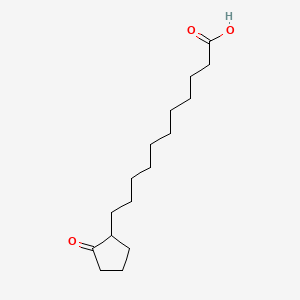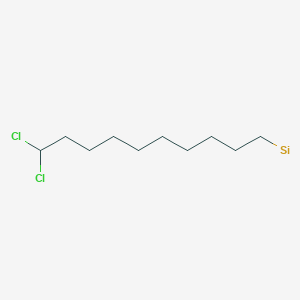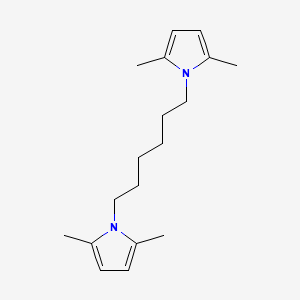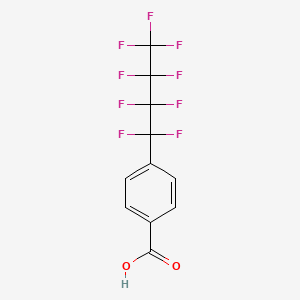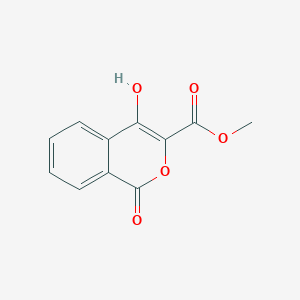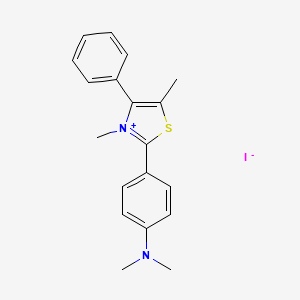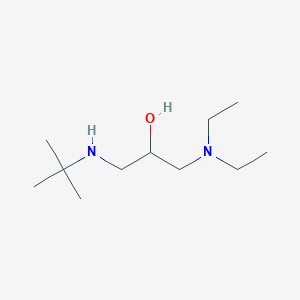![molecular formula C15H15AsO2 B14712110 4-[Ethyl(phenyl)arsanyl]benzoic acid CAS No. 20480-64-2](/img/structure/B14712110.png)
4-[Ethyl(phenyl)arsanyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Ethyl(phenyl)arsanyl]benzoic acid is an organoarsenic compound with the molecular formula C15H15AsO2 It is characterized by the presence of an ethyl(phenyl)arsanyl group attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Ethyl(phenyl)arsanyl]benzoic acid typically involves the reaction of ethyl(phenyl)arsine with a benzoic acid derivative. One common method is the reaction of ethyl(phenyl)arsine with 4-bromobenzoic acid in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction is carried out in an organic solvent such as toluene, with a base like potassium carbonate, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[Ethyl(phenyl)arsanyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) derivatives.
Reduction: Reduction reactions can convert the arsenic center to lower oxidation states.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Arsenic(V) compounds.
Reduction: Arsenic(III) or arsenic(I) compounds.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-[Ethyl(phenyl)arsanyl]benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-[Ethyl(phenyl)arsanyl]benzoic acid involves its interaction with biological molecules. The compound can bind to proteins and enzymes, affecting their function. The arsenic center can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt cellular processes and has been studied for its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[Methyl(phenyl)arsanyl]benzoic acid
- 4-[Ethyl(phenyl)stannyl]benzoic acid
- 4-[Ethyl(phenyl)phosphanyl]benzoic acid
Uniqueness
4-[Ethyl(phenyl)arsanyl]benzoic acid is unique due to the presence of the arsenic atom, which imparts distinct chemical and biological properties. Compared to similar compounds with tin or phosphorus, the arsenic-containing compound exhibits different reactivity and potential biological activity. The specific interactions of the arsenic center with biological molecules make it a compound of interest for further research .
Properties
CAS No. |
20480-64-2 |
|---|---|
Molecular Formula |
C15H15AsO2 |
Molecular Weight |
302.20 g/mol |
IUPAC Name |
4-[ethyl(phenyl)arsanyl]benzoic acid |
InChI |
InChI=1S/C15H15AsO2/c1-2-16(13-6-4-3-5-7-13)14-10-8-12(9-11-14)15(17)18/h3-11H,2H2,1H3,(H,17,18) |
InChI Key |
MLUWAHPXUJIEFT-UHFFFAOYSA-N |
Canonical SMILES |
CC[As](C1=CC=CC=C1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




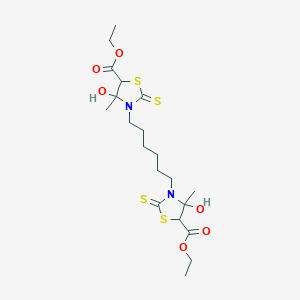
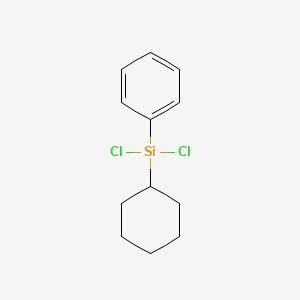
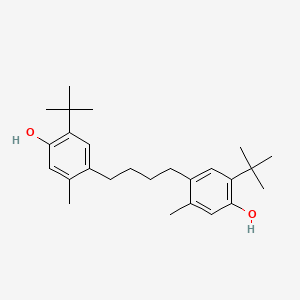
![Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate](/img/structure/B14712057.png)
